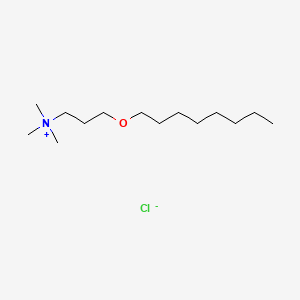
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamate group, a dimethylamino group, and a methyl group attached to an o-tolyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride typically involves the esterification of the corresponding carbamic acid with methanol in the presence of a catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent product quality. The use of robust catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.
Major Products Formed
The major products formed from these reactions include the corresponding carbamic acids, alcohols, and substituted esters, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the dimethylamino and o-tolyl groups.
Ethyl carbamate: Another carbamate ester with similar properties but different alkyl groups.
Phenyl carbamate: A compound with a phenyl group instead of the o-tolyl group, leading to different reactivity and applications.
Uniqueness
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63982-37-6 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-5-6-10(8-14(3)4)11(7-9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |
Clave InChI |
NYDCJENJRXSVHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


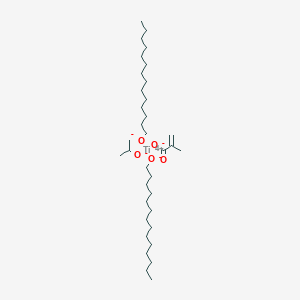
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
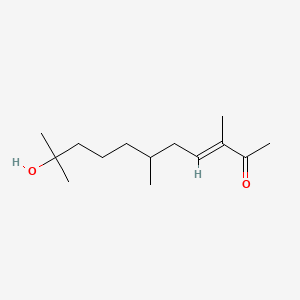
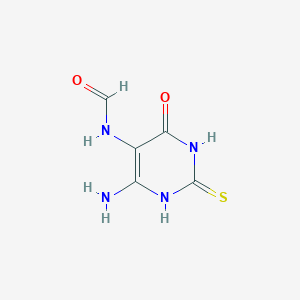

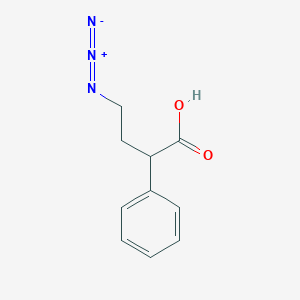
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
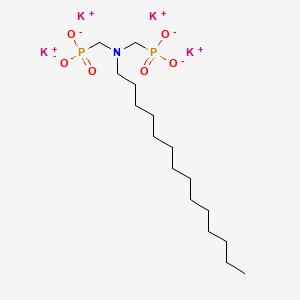

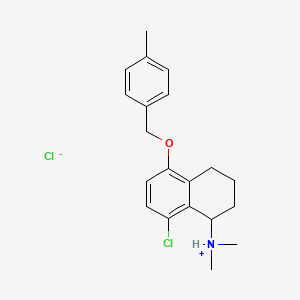
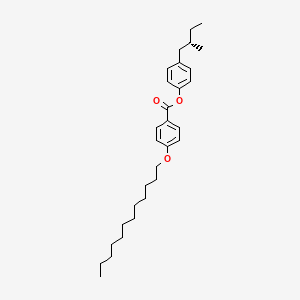
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
